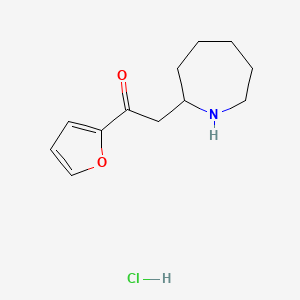![molecular formula C8H8BrCl2NO B1378162 8-Bromo-6-chloro-3,4-dihydro-2H-benzo[1,4]oxazine hydrochloride CAS No. 1373223-73-4](/img/structure/B1378162.png)
8-Bromo-6-chloro-3,4-dihydro-2H-benzo[1,4]oxazine hydrochloride
説明
8-Bromo-6-chloro-3,4-dihydro-2H-benzo[1,4]oxazine hydrochloride is a chemical compound with the CAS Number: 1373223-73-4 . It has a molecular weight of 284.97 and its IUPAC name is 8-bromo-6-chloro-3,4-dihydro-2H-1,4-benzoxazine hydrochloride .
Molecular Structure Analysis
The Inchi Code for this compound is 1S/C8H7BrClNO.ClH/c9-6-3-5(10)4-7-8(6)12-2-1-11-7;/h3-4,11H,1-2H2;1H . This code provides a unique identifier for the molecular structure of the compound.Physical and Chemical Properties Analysis
This compound is a white solid . More detailed physical and chemical properties such as melting point, boiling point, and density are not available in the retrieved data.科学的研究の応用
Synthesis and Chemical Properties
Development of Synthetic Methods : A study by Buttke, Ramm, and Niclas (1993) on 3,4‐Dihydro‐benz[1,3]oxazine Derivatives from 2‐Acyl(or aroyl)‐cyanatobenzenes underlines the synthesis of 3,4-dihydro-2H-benz[1,3]oxazin-2-ones from 2-acyl(or aroyl)-cyanatobenzenes and anisole. This reaction proceeds under Friedel-Crafts conditions, showcasing a method to produce benzoxazine derivatives, including the reaction conditions and the structural confirmation by X-ray analysis K. Buttke, M. Ramm, H. Niclas, 1993.
Novel Synthesis Approaches : 詹淑婷 (2012) investigated innovative synthesis methods for 3,4-dihydro-2H-benzo[1,4]oxazines, including 8-Bromo-6-chloro derivatives. This research demonstrates a new synthesis route starting from 2-aminophenol, leading to various substituted 3,4-dihydro-2H-benzo[1,4]oxazines, indicating the compound's versatility and potential for further functionalization 詹淑婷, 2012.
Applications in Medicinal Chemistry and Pharmacology
Platelet Aggregation Inhibitors : Xiao Tian et al. (2012) synthesized novel 2H-benzo[b][1,4]oxazin-3(4H)-ones with potential platelet aggregation inhibitory effects. This study suggests that certain derivatives may exhibit significant anti-platelet aggregation activity, which could be valuable in developing new therapeutic agents for cardiovascular diseases Xiao Tian et al., 2012.
Dual Thromboxane A2 Receptor Antagonists and Prostacyclin Receptor Agonists : A study by Ohno et al. (2006) explored 3,4-dihydro-2H-benzo[1,4]oxazin-8-yloxyacetic acid derivatives as dual-acting agents, blocking the TXA2 receptor and activating the PGI2 receptor. This dual activity offers a promising direction for novel treatments in anti-thrombotic therapy and cardiovascular health M. Ohno et al., 2006.
Anti-inflammatory Activity : Yan-Fei Li et al. (2016) synthesized a series of novel 3-alkyl-6-(4H-1,2,4-triazol-4-yl)-3,4-dihydro-2H-benzo[e][1,3]oxazine derivatives and evaluated their anti-inflammatory activities. Some compounds showed higher anti-inflammatory activity than the reference drug ibuprofen, indicating their potential as safer alternatives for nonsteroidal anti-inflammatory drugs Yan-Fei Li et al., 2016.
Safety and Hazards
生化学分析
Biochemical Properties
8-Bromo-6-chloro-3,4-dihydro-2H-benzo[1,4]oxazine hydrochloride plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with certain enzymes involved in metabolic pathways, potentially inhibiting or activating their activity . These interactions can lead to changes in the biochemical pathways within cells, affecting overall cellular function.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it may alter the expression of specific genes involved in metabolic processes, leading to changes in cellular metabolism . Additionally, it can impact cell signaling pathways, which are crucial for cell communication and function.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes or receptors, altering their activity. This binding can result in enzyme inhibition or activation, leading to changes in biochemical pathways and gene expression . The compound’s ability to modulate enzyme activity and gene expression is central to its biochemical effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions, but its activity may decrease over time due to degradation . Long-term exposure to the compound can lead to sustained changes in cellular processes, which are important for understanding its potential therapeutic applications.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating enzyme activity or gene expression. At higher doses, it can lead to toxic or adverse effects, including cellular damage or disruption of normal cellular processes . Understanding the dosage effects is crucial for determining the compound’s therapeutic potential and safety.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. For example, it may inhibit specific enzymes in metabolic pathways, leading to changes in the levels of certain metabolites . These interactions are essential for understanding the compound’s role in cellular metabolism and its potential therapeutic applications.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its activity. The compound may interact with transporters or binding proteins, affecting its localization and accumulation within cells . Understanding these interactions is essential for determining the compound’s bioavailability and therapeutic potential.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound may be directed to specific compartments or organelles within cells through targeting signals or post-translational modifications . These localization mechanisms are essential for understanding how the compound exerts its effects at the cellular level.
特性
IUPAC Name |
8-bromo-6-chloro-3,4-dihydro-2H-1,4-benzoxazine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrClNO.ClH/c9-6-3-5(10)4-7-8(6)12-2-1-11-7;/h3-4,11H,1-2H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVTZJIQRUMCLKF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(N1)C=C(C=C2Br)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrCl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.96 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1373223-73-4 | |
| Record name | 2H-1,4-Benzoxazine, 8-bromo-6-chloro-3,4-dihydro-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1373223-73-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


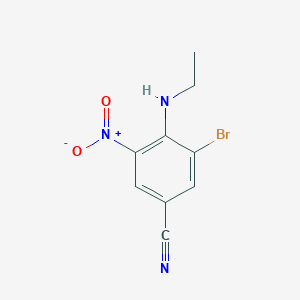
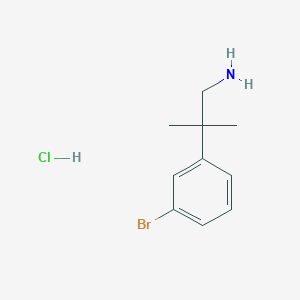

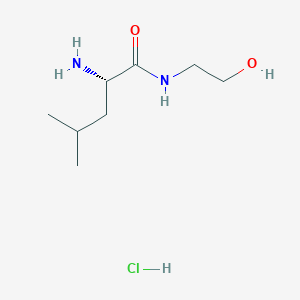
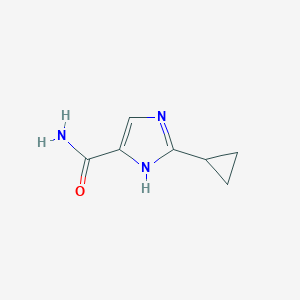

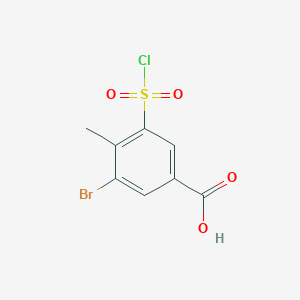


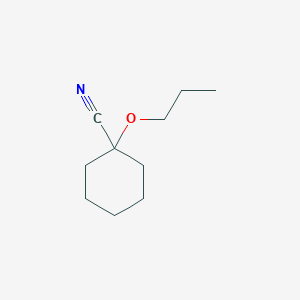
![{8-[(Tert-butyldimethylsilyl)oxy]quinolin-7-yl}boronic acid](/img/structure/B1378093.png)
![3-Ethyl-3-azabicyclo[3.1.1]heptan-6-one hydrochloride](/img/structure/B1378095.png)
![2-chloro-1-{1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-4-yl}ethan-1-one](/img/structure/B1378096.png)
